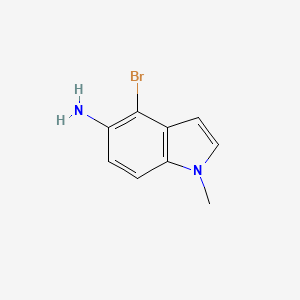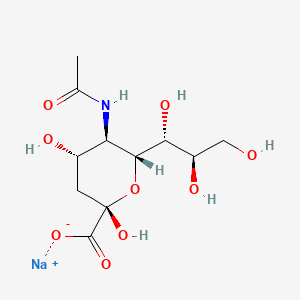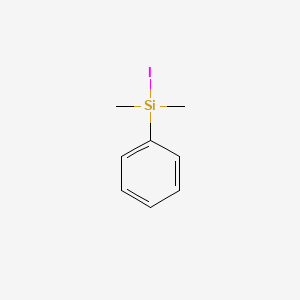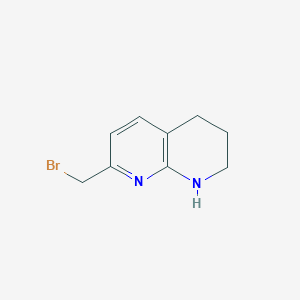
7-(Bromomethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(Bromomethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine is a heterocyclic compound that contains a bromomethyl group attached to a tetrahydro-1,8-naphthyridine ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Bromomethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine typically involves the bromomethylation of 1,2,3,4-tetrahydro-1,8-naphthyridine. One common method is to react 1,2,3,4-tetrahydro-1,8-naphthyridine with bromomethylating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle bromine-containing reagents.
Analyse Des Réactions Chimiques
Types of Reactions
7-(Bromomethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products
Nucleophilic Substitution: Products include azido, thiocyanato, and methoxy derivatives.
Oxidation: Products include naphthyridine oxides.
Reduction: Products include methyl-substituted naphthyridines.
Applications De Recherche Scientifique
7-(Bromomethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in the study of DNA interactions and as a probe for investigating biological pathways.
Mécanisme D'action
The mechanism of action of 7-(Bromomethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine involves its ability to interact with biological molecules through its bromomethyl group. This group can form covalent bonds with nucleophilic sites in proteins and nucleic acids, leading to modifications that can affect biological activity. The compound may also intercalate into DNA, disrupting its structure and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,8-Bis(bromomethyl)acridine
- 2,7-Bis(bromomethyl)acridine
- 2-(Bromomethyl)-7-methylacridine
Uniqueness
7-(Bromomethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine is unique due to its specific ring structure and the presence of a bromomethyl group. This combination allows for specific interactions with biological molecules that are not observed with other bromomethyl-substituted compounds. Its tetrahydro-1,8-naphthyridine core also provides a distinct scaffold for the development of novel therapeutic agents .
Propriétés
Formule moléculaire |
C9H11BrN2 |
|---|---|
Poids moléculaire |
227.10 g/mol |
Nom IUPAC |
7-(bromomethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine |
InChI |
InChI=1S/C9H11BrN2/c10-6-8-4-3-7-2-1-5-11-9(7)12-8/h3-4H,1-2,5-6H2,(H,11,12) |
Clé InChI |
RGXYNUKDIDIYHV-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(NC1)N=C(C=C2)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,4S,5S)-5-Fluoro-2-azabicyclo[2.2.1]heptane](/img/structure/B12835032.png)




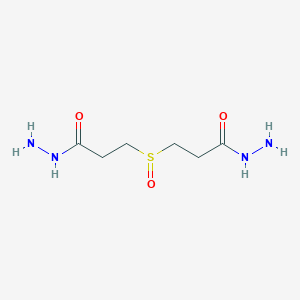

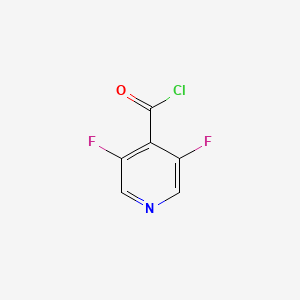
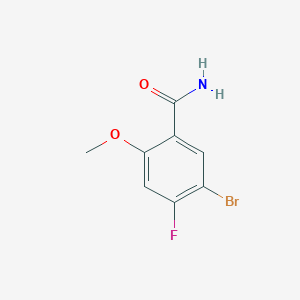
![2,4-Dimethylpyrimido[2,1-a]phthalazin-5-ium-7-amine](/img/structure/B12835087.png)
